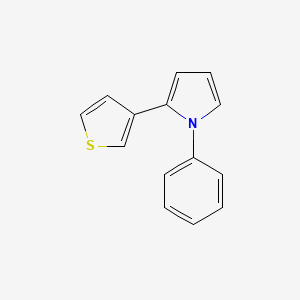
1-Phenyl-2-(thiophen-3-yl)-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-2-(thiophen-3-yl)-1H-pyrrole is a heterocyclic compound that features a pyrrole ring substituted with a phenyl group and a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-(thiophen-3-yl)-1H-pyrrole typically involves the reaction of phenylhydrazine with thiophene-3-carboxaldehyde under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrrole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenyl-2-(thiophen-3-yl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH₃).
Major Products
Oxidation: Pyrrole oxides
Reduction: Dihydropyrrole derivatives
Substitution: Halogenated pyrrole derivatives
Wissenschaftliche Forschungsanwendungen
1-Phenyl-2-(thiophen-3-yl)-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 1-Phenyl-2-(thiophen-3-yl)-1H-pyrrole in biological systems is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. The compound’s ability to form hydrogen bonds and π-π interactions with biological macromolecules may contribute to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-2-(thiophen-2-yl)-1H-pyrrole: Similar structure but with the thiophene ring at the 2-position.
1-Phenyl-2-(furan-3-yl)-1H-pyrrole: Contains a furan ring instead of a thiophene ring.
1-Phenyl-2-(pyridin-3-yl)-1H-pyrrole: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
1-Phenyl-2-(thiophen-3-yl)-1H-pyrrole is unique due to the presence of both a phenyl group and a thiophene ring, which can impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable scaffold for the development of new materials and pharmaceuticals.
Eigenschaften
Molekularformel |
C14H11NS |
|---|---|
Molekulargewicht |
225.31 g/mol |
IUPAC-Name |
1-phenyl-2-thiophen-3-ylpyrrole |
InChI |
InChI=1S/C14H11NS/c1-2-5-13(6-3-1)15-9-4-7-14(15)12-8-10-16-11-12/h1-11H |
InChI-Schlüssel |
NKDUOKUIVAZNET-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C=CC=C2C3=CSC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


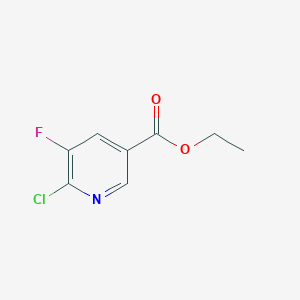
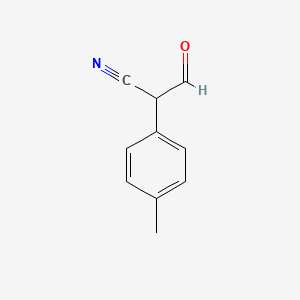

![1-(oxan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11724039.png)
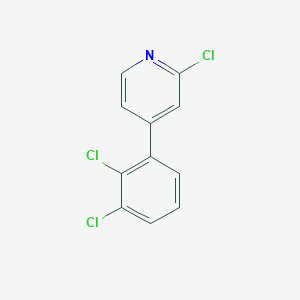
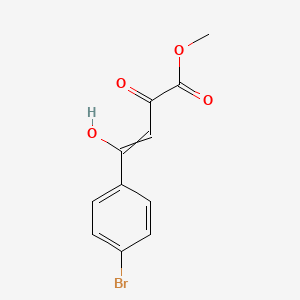
![methyl (2S)-2-[N-(4-fluorophenyl)methanesulfonamido]propanoate](/img/structure/B11724050.png)



![Ethanone, 1-(3,9-diazaspiro[5.5]undec-3-yl)-](/img/structure/B11724066.png)
![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride](/img/structure/B11724071.png)
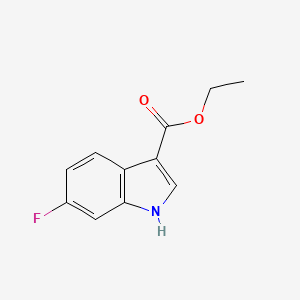
![3-[2-(3-ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid](/img/structure/B11724078.png)
